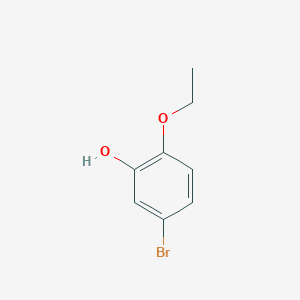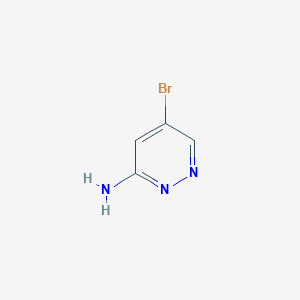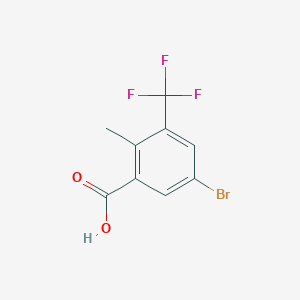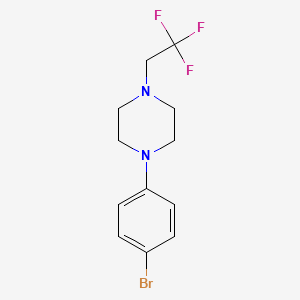
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Overview
Description
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as 4-Bromo-2,2,2-trifluoroethyl-piperazine, is a synthetic compound with a variety of potential applications in scientific research. This article will discuss the synthesis methods, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine.
Scientific Research Applications
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful compound for scientific research, particularly in the fields of pharmacology and medicinal chemistry. The compound has been used in the synthesis of various bioactive compounds, such as inhibitors of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been used in the synthesis of various anti-inflammatory agents, as well as compounds with potential therapeutic applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
Mechanism Of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is not fully understood. However, it is believed to interact with various biochemical targets, including enzymes, receptors, and transporters. The compound has been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters, as well as to interact with various receptors, such as the serotonin 5-HT2A receptor.
Biochemical And Physiological Effects
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters, as well as to interact with various receptors, such as the serotonin 5-HT2A receptor. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, as well as to possess potential anti-cancer properties.
Advantages And Limitations For Lab Experiments
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and is stable and non-toxic. Additionally, the compound has a wide range of potential applications in scientific research, making it a useful compound for laboratory studies. However, the compound has some limitations for use in laboratory experiments. For example, the compound is relatively expensive, and its mechanism of action is not fully understood.
Future Directions
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has a wide range of potential applications in scientific research. Future research should focus on further elucidating the mechanism of action of the compound, as well as on exploring its potential therapeutic applications. Additionally, further research should focus on optimizing the synthesis of the compound, as well as on exploring its potential applications in other fields, such as materials science and nanotechnology.
properties
IUPAC Name |
1-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-1-3-11(4-2-10)18-7-5-17(6-8-18)9-12(14,15)16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRNPLEYCUSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
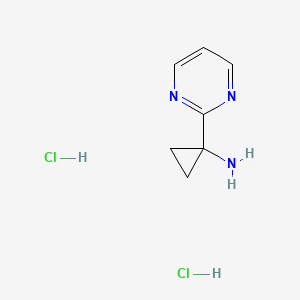
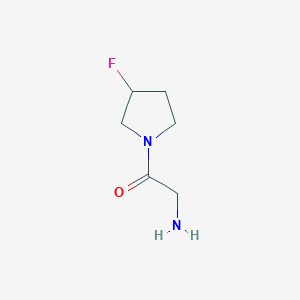
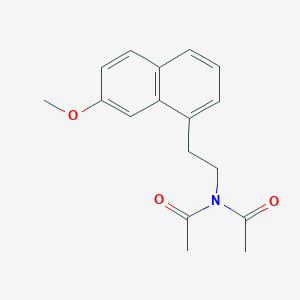
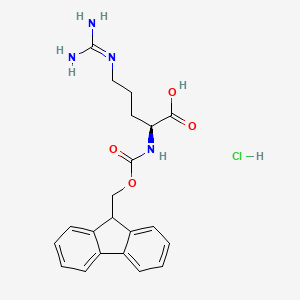
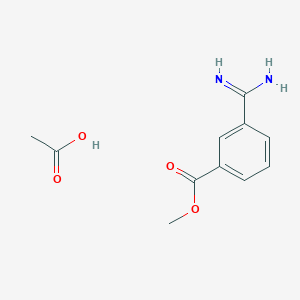
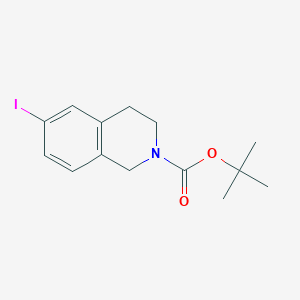
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)
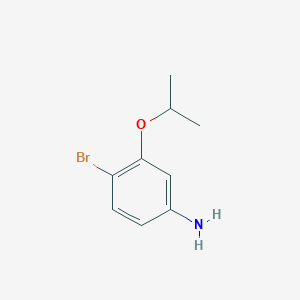
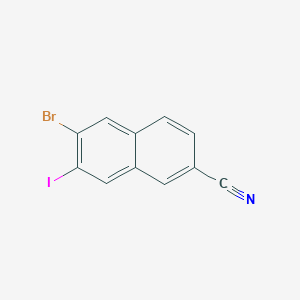
![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)
